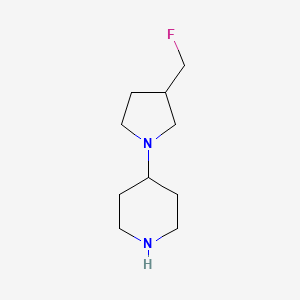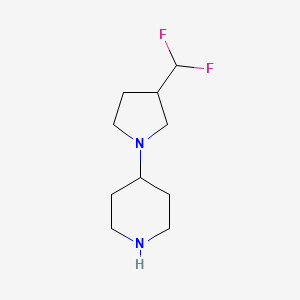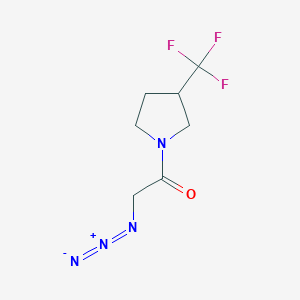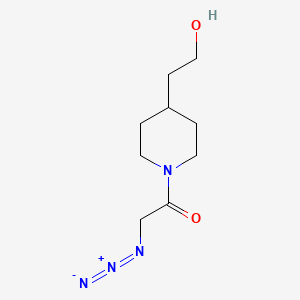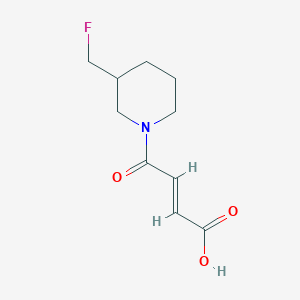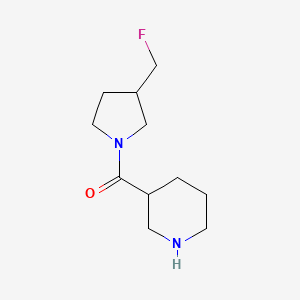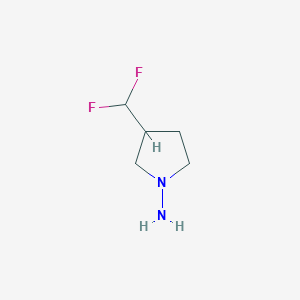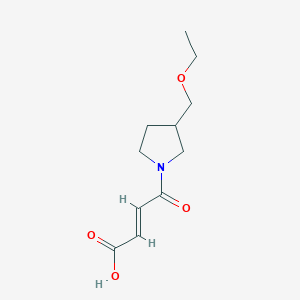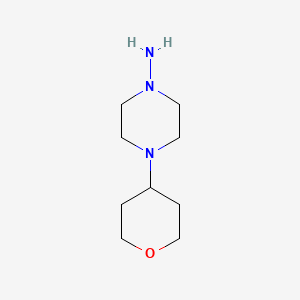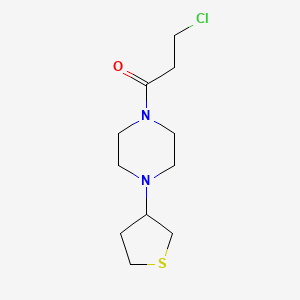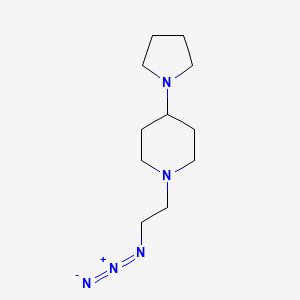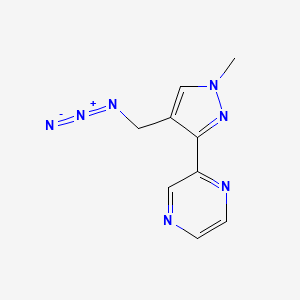
2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
Descripción general
Descripción
2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C9H9N7 and its molecular weight is 215.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine, which is a pyrazine derivative, has been found to exhibit potent antitubercular activity . The primary target of this compound is the enzyme DprE1, which is involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
In silico studies suggest that the compound interacts favorably with the active site of the dpre1 enzyme . This interaction likely inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 by this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and is essential for the survival and pathogenicity of Mycobacterium tuberculosis . Disruption of this pathway leads to the weakening of the cell wall, which can result in cell lysis and death .
Pharmacokinetics
In silico predictions suggest that the compound possesses favorable adme properties and drug-like qualities . Further experimental validation is necessary to confirm these predictions and to understand the impact of these properties on the compound’s bioavailability.
Result of Action
The action of this compound results in the inhibition of the DprE1 enzyme, leading to disruption of the arabinogalactan biosynthesis pathway . This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell lysis and death . The compound has demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain in vitro .
Análisis Bioquímico
Biochemical Properties
2-(4-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions due to its reactive azidomethyl group. This group can undergo click chemistry reactions, making the compound useful in bioconjugation and labeling studies. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and lysine residues, through its azidomethyl group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target enzyme .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. For example, the compound may inhibit kinases involved in cell proliferation, thereby reducing cell growth and inducing apoptosis in certain cancer cell lines . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The azidomethyl group can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation. This covalent modification can result in changes in protein conformation and function. For instance, the compound may inhibit enzymes involved in DNA replication, leading to reduced cell proliferation . Additionally, it can activate certain signaling pathways by modifying key signaling proteins, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to desired therapeutic effects . At high doses, the compound can cause toxic or adverse effects, such as liver and kidney damage, due to its reactive azidomethyl group . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also involve phase II reactions, such as glucuronidation and sulfation, which increase its hydrophilicity and facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects . The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and half-life .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression . Additionally, the compound can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis .
Propiedades
IUPAC Name |
2-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c1-16-6-7(4-13-15-10)9(14-16)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODDFJBGIDPBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



